![molecular formula C21H18F4N4O2S2 B2867195 N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide CAS No. 497060-88-5](/img/structure/B2867195.png)
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C21H18F4N4O2S2 and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Catalysis
A study on 4-Diazoisochroman-3-imines highlights their use as metal carbene precursors in synthetic chemistry, demonstrating applications in cycloaddition reactions to synthesize complex heterocyclic structures. This suggests that diazo compounds and related structures could serve as versatile intermediates in organic synthesis and catalysis (Ren et al., 2017).
Heterocyclic Compound Synthesis
Research on Benzo[c]cinnoline N-imides illustrates the thermal isomerization and amination reactions used to form various N-substituted derivatives. This work provides insights into the reactivity and synthetic utility of nitrogen-containing heterocycles, which are common in pharmaceuticals and materials science (Gait et al., 1975).
Photolysis and Atom Transfer Reactions
A study on the photolysis of diazo compounds and their interactions with oxiranes and thiiranes sheds light on the atom transfer reactions, relevant to understanding the reactivity of carbene-like structures in photochemical processes (Pezacki et al., 1998).
Multicomponent Reaction Synthesis
The use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates a strategy for constructing diazepane or diazocane systems, relevant to the synthesis of complex molecules from simpler precursors (Banfi et al., 2007).
properties
IUPAC Name |
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O2S2/c22-12-4-1-5-13(23)16(12)18(30)26-20(32)28-8-3-9-29(11-10-28)21(33)27-19(31)17-14(24)6-2-7-15(17)25/h1-2,4-7H,3,8-11H2,(H,26,30,32)(H,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKCLAEWFYMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC(=O)C2=C(C=CC=C2F)F)C(=S)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.